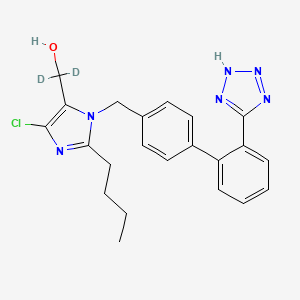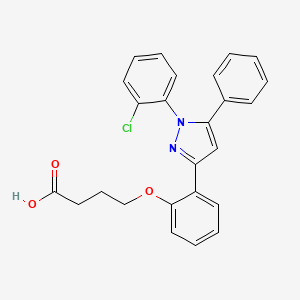
SC-VC-PAB-N-Me-L-Ala-Maytansinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SC-VC-PAB-N-Me-L-Ala-Maytansinol is a synthetic compound used primarily in cancer research. It is known for its role in the synthesis of MCC-Maytansinoid A and as a control compound in various scientific studies . The compound has a molecular weight of 1365.91 and a molecular formula of C65H89ClN10O20 .
Vorbereitungsmethoden
The synthesis of SC-VC-PAB-N-Me-L-Ala-Maytansinol involves multiple steps and specific reaction conditions. The compound is typically synthesized through a series of chemical reactions that include the use of various reagents and solvents. The exact synthetic route and industrial production methods are proprietary and often involve custom synthesis services .
Analyse Chemischer Reaktionen
SC-VC-PAB-N-Me-L-Ala-Maytansinol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include DMSO, PEG300, Tween-80, and saline . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
SC-VC-PAB-N-Me-L-Ala-Maytansinol has a wide range of scientific research applications, including:
Chemistry: Used as a control compound in various chemical studies.
Biology: Employed in biological research to study its effects on cellular processes.
Medicine: Utilized in cancer research, particularly in the synthesis of MCC-Maytansinoid A, which is used in targeted cancer therapies
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of SC-VC-PAB-N-Me-L-Ala-Maytansinol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby influencing cellular processes and pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
SC-VC-PAB-N-Me-L-Ala-Maytansinol is unique in its structure and applications. Similar compounds include other maytansinoid derivatives used in cancer research, such as DM1 and DM4. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Eigenschaften
Molekularformel |
C65H89ClN10O20 |
|---|---|
Molekulargewicht |
1365.9 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C65H89ClN10O20/c1-36(2)56(71-49(77)19-12-13-20-54(82)96-76-51(79)25-26-52(76)80)59(84)70-43(17-15-28-68-61(67)86)58(83)69-42-23-21-40(22-24-42)35-92-63(88)73(7)29-27-50(78)74(8)39(5)60(85)94-48-33-53(81)75(9)44-31-41(32-45(90-10)55(44)66)30-37(3)16-14-18-47(91-11)65(89)34-46(93-62(87)72-65)38(4)57-64(48,6)95-57/h14,16,18,21-24,31-32,36,38-39,43,46-48,56-57,89H,12-13,15,17,19-20,25-30,33-35H2,1-11H3,(H,69,83)(H,70,84)(H,71,77)(H,72,87)(H3,67,68,86)/b18-14+,37-16+/t38-,39+,43+,46+,47-,48+,56+,57+,64+,65+/m1/s1 |
InChI-Schlüssel |
NHXRUZDRXYIEFH-FZFOBTKRSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)C)OC)(NC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



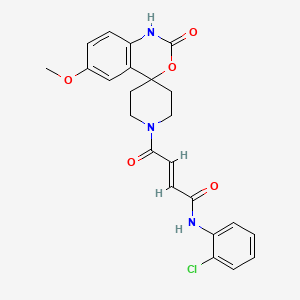
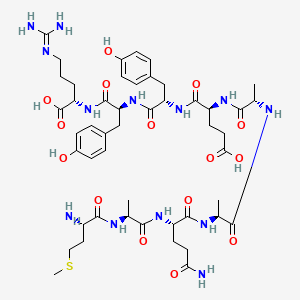
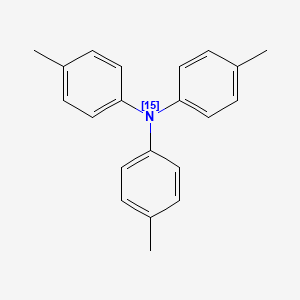




![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)


